

Ethyl 4-aminocyclohexanecarboxylate: A Comprehensive Technical Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Ethyl 4-aminocyclohexanecarboxylate</i> |
| Cat. No.: | B162165 |

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminocyclohexanecarboxylate is a bifunctional molecule incorporating a cyclohexane ring, an amino group, and an ethyl ester. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of conformationally constrained scaffolds and as a precursor to pharmacologically active agents. The cyclohexane core provides a non-aromatic, three-dimensional framework that can be used to mimic peptide turns or to orient functional groups in a specific spatial arrangement. This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of the cis and trans isomers of **ethyl 4-aminocyclohexanecarboxylate**, serving as a technical resource for professionals in research and drug development. The compound is notably used as a building block for peptides and dipeptides and in the synthesis of adenosine deaminase inhibitors.^{[1][2]}

Chemical and Physical Properties

The properties of **ethyl 4-aminocyclohexanecarboxylate** are influenced by the stereochemistry of the substituents on the cyclohexane ring, leading to distinct characteristics for the cis and trans isomers. While experimental data for the free base is limited in publicly available literature, some properties have been reported or predicted. The hydrochloride salt of the trans isomer is a white to off-white crystalline solid.^{[3][4]}

Core Data Summary

| Property | Value | Source |
|---------------------------|--|---|
| Molecular Formula | C ₉ H ₁₇ NO ₂ | [1] [5] |
| Molecular Weight | 171.24 g/mol | [1] [5] |
| Boiling Point (Predicted) | ~235.3 °C at 760 mmHg | |
| Density (Predicted) | ~1.018 g/cm ³ | [6] |
| pKa (Predicted) | 10.36 ± 0.70 | [6] |

Isomer-Specific Data

trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

| Property | Value | Source |
|---------------|---|---|
| CAS Number | 2084-28-8 | [7] |
| Appearance | White crystalline powder or crystal | [3] [4] |
| Melting Point | ~150-155 °C | [3] [4] |
| Solubility | Water: ~100 mg/mL; Soluble in ethanol and chloroform. | [3] [4] |

cis-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride

| Property | Value | Source |
|------------|------------|---------------------|
| CAS Number | 61367-17-7 | [8] |

Synthesis and Experimental Protocols

The synthesis of **ethyl 4-aminocyclohexanecarboxylate** isomers typically involves the reduction of an aromatic precursor followed by esterification, or the esterification of the

corresponding amino acid. The stereochemical outcome is often controlled by the choice of catalyst and reaction conditions.

Synthesis of trans-Ethyl 4-aminocyclohexanecarboxylate

A common route to the trans isomer involves the catalytic hydrogenation of ethyl 4-aminobenzoate or the corresponding nitrobenzoate, followed by separation of the isomers. A direct esterification of trans-4-aminocyclohexanecarboxylic acid is also a viable method.

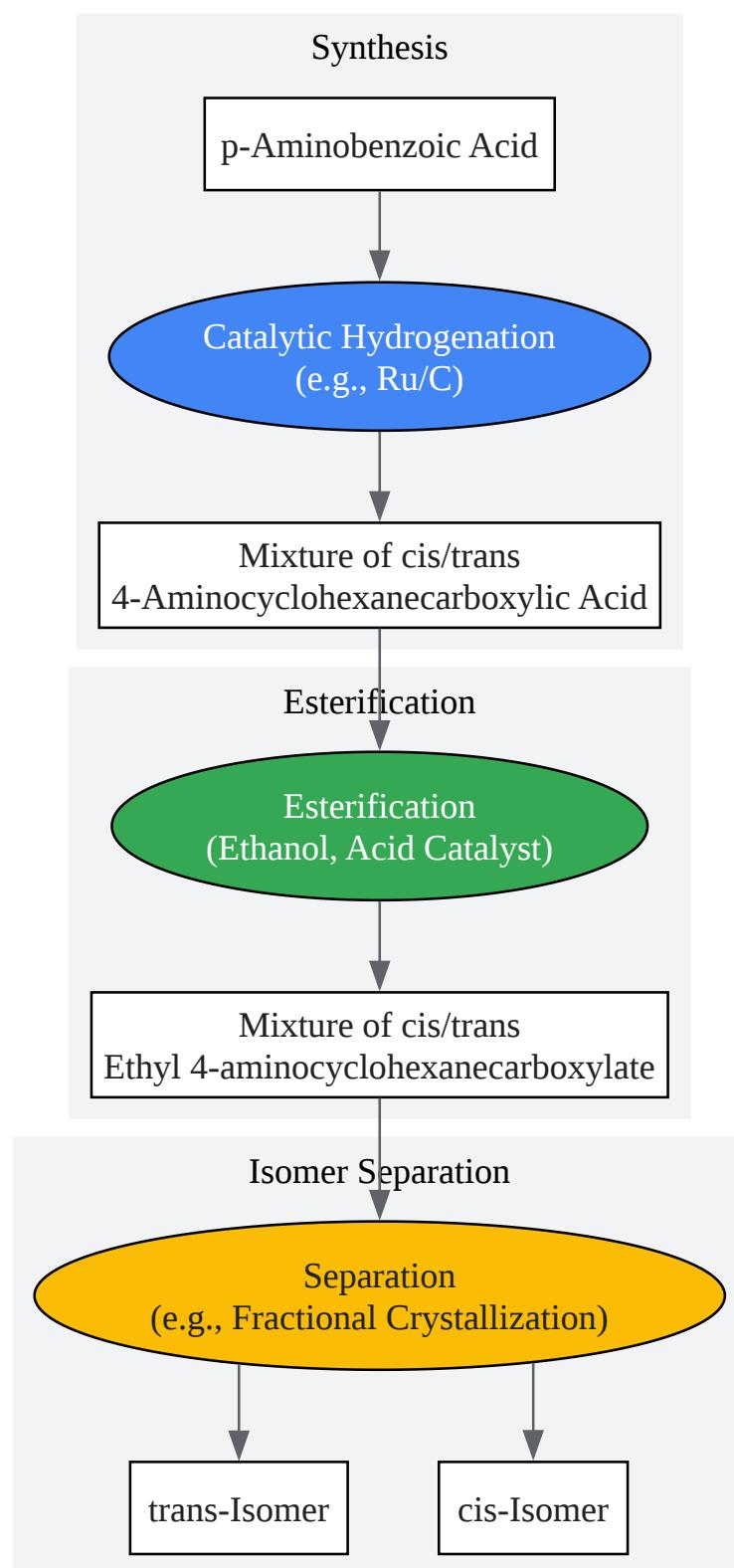
Experimental Protocol: Esterification of trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride[6]

- Reaction Setup: Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.
- Acid Catalyst: Add concentrated hydrochloric acid to the suspension.
- Reaction Conditions: Heat the mixture to 60°C and stir overnight.
- Work-up and Purification: The product can be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Synthesis of cis-Ethyl 4-aminocyclohexanecarboxylate

Detailed experimental protocols for the specific synthesis of the cis isomer are not as readily available in the literature. However, it is often obtained as the minor product in the catalytic hydrogenation of aromatic precursors. Separation of the cis and trans isomers can be achieved by fractional crystallization or chromatography. A process for preparing the cis-isomer of the corresponding acid by isomerization of the trans-isomer has been reported, which could then be esterified.

Logical Workflow for Synthesis and Isomer Separation



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Synthetic and Separation Workflow

Spectroscopic Analysis

Detailed experimental spectra for the pure cis and trans isomers of **ethyl 4-aminocyclohexanecarboxylate** are not widely published. The following sections describe the expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

- Expected Signals: The ¹H NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the cyclohexane ring protons (a complex multiplet in the range of 1.0-2.5 ppm), and the amino protons (a broad singlet which is exchangeable with D₂O). The chemical shifts and coupling constants of the cyclohexane protons will differ between the cis and trans isomers due to their different spatial orientations.

¹³C NMR Spectroscopy

- Expected Signals: The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester (around 175 ppm), the carbons of the ethyl group (around 60 ppm and 14 ppm), and the carbons of the cyclohexane ring (in the range of 25-50 ppm). The chemical shifts of the cyclohexane carbons will be distinct for the cis and trans isomers.

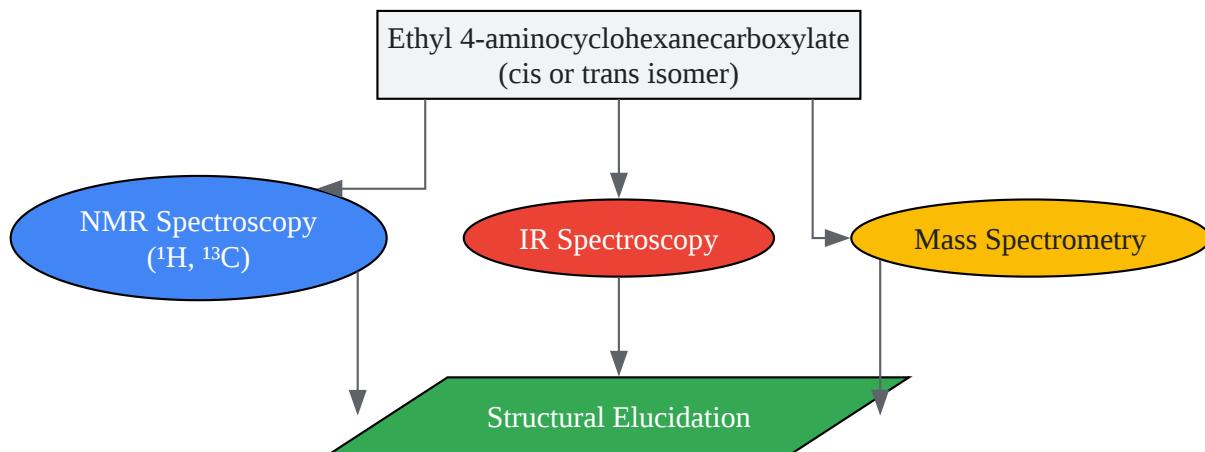
Infrared (IR) Spectroscopy

- Expected Absorptions: Key IR absorptions are expected for the N-H stretching of the primary amine (two bands in the region of 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-N stretching.

Mass Spectrometry

- Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171. Common fragmentation patterns for esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ester group. Fragmentation of the cyclohexane ring is also expected.

General Analytical Workflow



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Spectroscopic Analysis Workflow

Biological Activity and Applications

Ethyl 4-aminocyclohexanecarboxylate serves as a key intermediate in the synthesis of various biologically active molecules. Its rigid cyclohexane framework is utilized to introduce conformational constraints in drug candidates, which can lead to improved potency and selectivity.

Role in Drug Discovery

- **Scaffold for Synthesis:** The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for its incorporation into larger, more complex molecules.
- **Adenosine Deaminase Inhibitors:** The trans isomer is specifically mentioned as a precursor in the synthesis of inhibitors of adenosine deaminase, an enzyme involved in purine metabolism and a target for various therapeutic areas.[2]
- **Peptidomimetics:** The cyclohexane ring can act as a mimic of peptide backbones, providing structural rigidity and resistance to enzymatic degradation.

As of this writing, there is limited information in the public domain regarding specific signaling pathways directly modulated by **ethyl 4-aminocyclohexanecarboxylate** itself. Its biological relevance is primarily understood through the activities of the molecules synthesized from it.

Safety and Handling

Ethyl 4-aminocyclohexanecarboxylate hydrochloride is considered to have some level of toxicity. Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling the compound. It should be used in a well-ventilated area. The compound is incompatible with strong oxidizing agents and strong acids.^[3] Store in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 4-aminocyclohexanecarboxylate, in both its cis and trans isomeric forms, represents a versatile and valuable building block for medicinal chemists and drug development professionals. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics. While detailed experimental data on the pure isomers is somewhat limited in the literature, this guide provides a comprehensive overview of its known chemical properties, synthetic approaches, and analytical considerations. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

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